5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl-protected piperidine and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Protection with tert-Butoxycarbonyl (Boc) Group: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and inflammation.
Biological Studies: It serves as a building block for the development of bioactive molecules that can modulate biological pathways.
Chemical Biology: The compound is employed in the design of chemical probes for studying protein-ligand interactions and cellular processes.
Industrial Applications: It is used in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group provides stability and protection, allowing the compound to reach its target site without premature degradation. Upon reaching the target, the compound can undergo deprotection, releasing the active form that interacts with the target molecule, modulating its activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound features a benzoic acid moiety instead of a pyrazole ring and is used as a semi-flexible linker in PROTAC development.
3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar to the above compound but with a different substitution pattern on the benzoic acid ring.
Uniqueness
5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. The presence of the pyrazole ring allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-9(5-7-17)11-10(12(18)19)8-15-16-11/h8-9H,4-7H2,1-3H3,(H,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDDZDRTKAPMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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